molecular formula C16H21ClN2O B1394818 8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride CAS No. 1220029-52-6

8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride

Cat. No. B1394818
M. Wt: 292.8 g/mol
InChI Key: BGCJZUWWEGTMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride, commonly referred to as PEQ, is a heterocyclic compound. It has an empirical formula of C16H20N2O and a molecular weight of 256.34 . This compound is in solid form .

Scientific Research Applications

DNA Detection

8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride derivatives, specifically benzimidazo[1,2-a]quinolines substituted with piperidine, have been synthesized for potential use as fluorescent probes for DNA detection. These compounds show enhanced fluorescence emission intensity when bound to ct-DNA, suggesting their utility in DNA-specific fluorescent probes (Perin et al., 2011).

Antimalarial Properties

The structure of antimalarial compounds, such as mefloquine hydrochloride, which contains a piperidinyl-quinoline moiety, has been studied for its potential in treating multi-drug-resistant malaria. Mefloquine, a quinoline-containing amino alcohol, is derived from cinchona alkaloids and has shown significant antimalarial activity (Karle & Karle, 1991).

Anti-corrosion Applications

8-Hydroxyquinoline derivatives, including those with piperidinyl substitutions, have been investigated for their anti-corrosion efficacy on mild steel in acidic mediums. These compounds act as cathodic inhibitors and show significant efficiency in preventing corrosion (Douche et al., 2020).

Antiproliferative Activity

Certain indeno[1,2-c]quinoline derivatives, with substitutions including piperidine, have been synthesized and evaluated for their antiproliferative activities, DNA binding affinity, and inhibitory activities on topoisomerases. These compounds, particularly those with a piperidine ring, have shown promising cytotoxic effects against cancer cells (Tseng et al., 2010).

Antibacterial Agents

Quinoline derivatives with piperidine substitution have been synthesized and evaluated for their antibacterial activity against various bacterial strains. These compounds have shown promising results in inhibiting bacterial growth (Sharma & Saxena, 2014).

Anticonvulsant and Antihypertensive Activities

8-Substituted quinolines, including those with piperidine moieties, have been tested for their anticonvulsant and antihypertensive activities. Certain compounds demonstrated significant effectiveness in controlling seizures and lowering blood pressure (Muruganantham et al., 2004).

properties

IUPAC Name

8-(2-piperidin-3-ylethoxy)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.ClH/c1-5-14-6-3-10-18-16(14)15(7-1)19-11-8-13-4-2-9-17-12-13;/h1,3,5-7,10,13,17H,2,4,8-9,11-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCJZUWWEGTMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=CC3=C2N=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride

CAS RN

1220029-52-6
Record name Quinoline, 8-[2-(3-piperidinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride
Reactant of Route 3
Reactant of Route 3
8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride
Reactant of Route 4
8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride
Reactant of Route 5
Reactant of Route 5
8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride
Reactant of Route 6
Reactant of Route 6
8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.